molecular formula C10H11N3S B1490485 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-55-5

3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1490485
CAS RN: 87628-55-5
M. Wt: 205.28 g/mol
InChI Key: GYALGZMNFZKMBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine”, thiophene derivatives are generally synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Scientific Research Applications

Antioxidant Activity

Compounds incorporating the pyrazolo[4,3-c]pyridine moiety, including derivatives like thiophene, have been evaluated for their antioxidant properties. Some of these compounds have shown antioxidant activity comparable to ascorbic acid, indicating their potential as effective antioxidants in various applications (El‐Mekabaty, 2015).

Antitumor and Antiproliferative Activity

Heterocyclic compounds derived from this chemical structure have shown significant antitumor properties. Studies involving various cancer cell lines, including breast adenocarcinoma and lung cancer, revealed high inhibitory effects, making them promising candidates for cancer treatment and further biological investigations (Shams et al., 2010).

Anti-inflammatory and Antimicrobial Activity

Recent research has indicated that derivatives of this compound have potential anti-inflammatory and antimicrobial properties. The synthesized compounds have shown promising results in both in vitro and in vivo settings, suggesting their utility in treating inflammatory and microbial infections (Shehab et al., 2018).

Corrosion Inhibition

Studies have demonstrated the effectiveness of pyrazolo[4,3-c]pyridine derivatives as corrosion inhibitors, particularly for copper in acidic environments. This suggests their potential application in protecting metals from corrosion, which can be crucial in various industrial applications (Sudheer & Quraishi, 2015).

Chitosan Schiff Bases

The reaction of certain derivatives with chitosan has resulted in the formation of Schiff bases showing significant antimicrobial activity against a range of bacteria and fungi. This application can be particularly valuable in developing new antimicrobial agents (Hamed et al., 2020).

Molecular Docking Studies and CDK2 Inhibition

Recent studies have focused on the design and synthesis of derivatives for their role as CDK2 inhibitors, displaying significant anti-proliferative activity against various cancer cell lines. Molecular docking studies suggest these compounds could be potential therapeutic agents in cancer treatment (Abdel-Rahman et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are various kinases including FGFR 3, EGFR, JAK, and RON . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function. For instance, the compound can cause cell cycle arrest at the G1/G0 phase .

Biochemical Pathways

The inhibition of kinases by this compound affects multiple biochemical pathways. These include the FGFR, EGFR, JAK-STAT, and RON signaling pathways . The disruption of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may have favorable pharmacokinetic profiles .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the disruption of normal cell signaling pathways, leading to cell cycle arrest and potentially apoptosis .

properties

IUPAC Name

3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-9(14-5-1)10-7-6-11-4-3-8(7)12-13-10/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYALGZMNFZKMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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